REACTION_CXSMILES
|
CS(N[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C@H:16]1[CH2:20][CH2:19][CH2:18][N:17]1[CH3:21])(=O)=O.C(OC(N1CCC[C@H]1C([N:39]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH:41]=[CH:40]1)=O)=O)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:21][N:17]1[CH2:18][CH2:19][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:19][CH2:9][CH2:15][CH:16]1[CH2:20][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[NH:39][CH:40]=1 |f:2.3.4.5.6.7|
|
Name
|
( R )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
|
Name
|
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CCC1)C(=O)N1C=CC2=CC=CC=C12
|
Name
|
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( R )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature under nitrogen for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (66° C.) under nitrogen for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL)
|
Type
|
FILTRATION
|
Details
|
additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark))
|
Type
|
WASH
|
Details
|
The solids were then washed with copious amounts of ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was then washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
column chromatographed
|
Type
|
WASH
|
Details
|
silica gel (50 g) and elution with the appropriate solvent system
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CS(N[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C@H:16]1[CH2:20][CH2:19][CH2:18][N:17]1[CH3:21])(=O)=O.C(OC(N1CCC[C@H]1C([N:39]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH:41]=[CH:40]1)=O)=O)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:21][N:17]1[CH2:18][CH2:19][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:19][CH2:9][CH2:15][CH:16]1[CH2:20][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[NH:39][CH:40]=1 |f:2.3.4.5.6.7|
|
Name
|
( R )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
|
Name
|
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CCC1)C(=O)N1C=CC2=CC=CC=C12
|
Name
|
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( R )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature under nitrogen for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (66° C.) under nitrogen for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL)
|
Type
|
FILTRATION
|
Details
|
additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark))
|
Type
|
WASH
|
Details
|
The solids were then washed with copious amounts of ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was then washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
column chromatographed
|
Type
|
WASH
|
Details
|
silica gel (50 g) and elution with the appropriate solvent system
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |